1,4-Bis(4-Cyanostyryl)Benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAAMJMIIHTGBH-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)/C=C/C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-40-6 | |

| Record name | 4,4'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(4-Cyanostyryl)Benzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,4-Bis(4-Cyanostyryl)Benzene, a fluorescent organic compound with significant applications in materials science and organic electronics. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical properties, detailed structural insights, proven synthetic methodologies, and key application areas, grounded in authoritative references.

Introduction and Core Concepts

This compound (BCSB) is a symmetric, π-conjugated molecule belonging to the distyrylbenzene family. Structurally, it is characterized by a central benzene ring linked at the 1 and 4 positions to two cyanostyryl groups. This extended system of alternating double and single bonds, coupled with the electron-withdrawing nature of the terminal nitrile (-C≡N) groups, is the primary determinant of its potent fluorescence and unique electronic properties.

The molecule's rigid, planar structure facilitates strong π-π stacking in the solid state, which significantly influences its photophysical behavior, often leading to high fluorescence quantum yields in solid films and aggregates. These characteristics make it a prime candidate for applications requiring efficient light emission, such as in organic light-emitting diodes (OLEDs) and as a fluorescent whitening agent.

Molecular Structure and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. The trans,trans isomer is the most thermodynamically stable and is typically the exclusive product of common synthetic routes.

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | 4,4'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile, Optical Brightener 199 | [1] |

| CAS Number | 13001-40-6 | [1] |

| Molecular Formula | C₂₄H₁₆N₂ | [2] |

| Molecular Weight | 332.4 g/mol | [2] |

| Appearance | Greenish-yellow crystalline powder | |

| Melting Point | 269-271 °C | |

| Solubility | Sparingly soluble in water; slightly soluble in DMSO and other organic solvents. | |

| Stability | Stable under recommended conditions. Incompatible with strong oxidizing agents. |

Crystallographic and Conformational Analysis

The molecule is generated by a crystallographic center of inversion, confirming its high degree of symmetry.[3] The central aromatic ring is slightly tilted with respect to the outer rings, with a dihedral angle of approximately 11.85°.[3] This near-planar conformation is essential for maximizing the π-conjugation length, which governs the energy of the electronic transitions (i.e., the color of absorption and emission). In the solid state, these molecules arrange in a stair-like stacking pattern, driven by van der Waals interactions.[3]

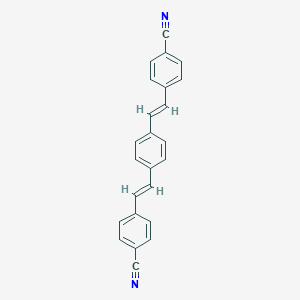

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Photophysical and Electronic Properties

The defining characteristic of BCSB is its strong fluorescence. The extended π-system allows for efficient absorption of ultraviolet light, leading to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The subsequent relaxation of this electron back to the ground state results in the emission of visible light.

Spectroscopic Behavior

Although the precise fluorescence quantum yield (ΦF) for the parent BCSB is not widely reported, aminostyryl derivatives of the same core structure have demonstrated high quantum yields in the range of 0.6–0.8, suggesting that the distyrylbenzene framework is an efficient emitter.[5]

| Photophysical Parameter | Typical Behavior / Value for Derivatives | Reference(s) |

| Absorption (λ_max) | Expected in the UV-A range (~350-400 nm) | [6] |

| Emission (λ_em) | Blue to Green region (~450-510 nm) | [7][8] |

| Fluorescence Quantum Yield (ΦF) | High, especially in solid state. Amino-derivatives show ΦF of 0.6-0.8. | [5] |

| Key Feature | Strong solvatochromism and aggregation-enhanced emission observed in derivatives. | [4] |

Electronic Structure (HOMO/LUMO)

The HOMO and LUMO energy levels are critical for predicting the behavior of BCSB in electronic devices. These values determine the energy of light absorbed and emitted, as well as the ease with which the material can accept and transport electrical charges (holes and electrons). While specific experimentally verified values for BCSB are scarce, Density Functional Theory (DFT) is a reliable method for their calculation.[9][10][11]

Based on DFT calculations of similar π-conjugated systems, the HOMO level of BCSB is expected to be located primarily on the electron-rich central distyrylbenzene core, while the LUMO is stabilized by the electron-withdrawing cyano groups and distributed across the entire conjugated backbone. This spatial separation facilitates a π-π* electronic transition with some charge-transfer character. The HOMO-LUMO gap dictates the energy of the emitted photons.

Synthesis Methodologies

The most prevalent and efficient methods for synthesizing BCSB and its derivatives are olefination reactions that form the two carbon-carbon double bonds (vinyl groups). The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly favored due to its high stereoselectivity for the desired trans-alkene product and the easy removal of the water-soluble phosphate byproduct.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes a reliable, one-pot synthesis of this compound from commercially available starting materials.

Reactants:

-

Terephthalaldehyde

-

(4-Cyanobenzyl)phosphonic acid diethyl ester

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

Procedure: [2]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), combine terephthalaldehyde (1.0 eq) and (4-Cyanobenzyl)phosphonic acid diethyl ester (2.1 eq).

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the reactants. A typical concentration is around 0.1 M with respect to the aldehyde.

-

Base Addition: While stirring vigorously at room temperature (20 °C), add potassium tert-butoxide (2.1 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

-

Reaction: Continue stirring the mixture at room temperature for 1-2 hours. The formation of a yellow precipitate indicates the product is forming.

-

Work-up:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (DCM) and water. Stir the biphasic mixture.

-

The product, being insoluble, will remain as a solid. Isolate the solid by vacuum filtration.

-

Wash the collected solid sequentially with water and cold DCM to remove any unreacted starting materials and byproducts.

-

-

Purification:

-

The crude solid can be further purified by recrystallization from a high-boiling solvent such as N,N-Dimethylformamide (DMF).

-

Dry the purified yellow solid under vacuum to yield this compound. A typical reported yield for this procedure is 52%.[2]

-

Diagram: Horner-Wadsworth-Emmons Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of BCSB.

Key Applications

The unique photophysical and electronic properties of BCSB have led to its use in several high-technology fields.

Organic Light-Emitting Diodes (OLEDs)

Distyrylbenzene derivatives are widely used as the emissive material in OLEDs due to their high solid-state fluorescence efficiency and good thermal stability.[12][13] In a typical OLED architecture, BCSB can be used as a blue light-emitting dopant within a host material in the emissive layer (EML).

Mechanism of Action:

-

Charge Injection: Electrons and holes are injected from the cathode and anode, respectively, into the organic layers.

-

Charge Transport: These charges migrate through the electron-transport and hole-transport layers towards the EML.

-

Exciton Formation: Holes and electrons meet within the host material of the EML and combine to form excitons (excited states).

-

Energy Transfer (FRET): The energy from the host excitons is transferred non-radiatively to the BCSB dopant molecules. This process, known as Förster Resonance Energy Transfer (FRET), is highly efficient if the emission spectrum of the host overlaps well with the absorption spectrum of the dopant.[14]

-

Light Emission: The excited BCSB molecule relaxes to its ground state by emitting a high-energy blue photon. Using a dopant like BCSB allows for tuning the emission color and improving the overall device efficiency and stability.

Fluorescent Whitening Agents

BCSB is commercially used as an optical brightener for polyester and nylon fabrics.[1] These agents function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This blue emission counteracts the natural yellowish tinge of the fabric, making it appear whiter and brighter to the human eye.

Safety and Handling

As with any fine chemical, proper handling procedures are necessary to ensure safety.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable organic material defined by its robust chemical structure and potent fluorescence. Its near-planar, π-conjugated system, functionalized with terminal cyano groups, provides the ideal electronic structure for efficient light emission. While detailed photophysical characterization like quantum yield and specific HOMO/LUMO levels are subjects for further academic investigation, its proven utility in OLEDs and as an optical brightener is well-established. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective pathway for its synthesis, making it an accessible and important building block for the next generation of organic electronic and photonic materials.

References

- 1. jrmedichem.com [jrmedichem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 1,4-Bis(4-nitrostyryl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aggregation-enhanced two-photon absorption and up-converted fluorescence of quadrupolar 1,4-bis(cyanostyryl)benzene derivatives showing solvatochromic fluorescence - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of a distyrylbenzene derivative for use in organic electroluminescent devices | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,4-Bis(4-Cyanostyryl)Benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-Cyanostyryl)Benzene (BCSB) is a fluorescent organic compound with a growing presence in materials science and as a building block in medicinal chemistry. Its utility is intrinsically linked to its processability, which is governed by its solubility in organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BCSB. While quantitative solubility data for BCSB is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds, qualitative observations from synthesis and purification literature, and fundamental chemical principles to provide a robust predictive framework. Furthermore, it details a standardized experimental protocol for researchers to determine the solubility of BCSB in their specific solvent systems, ensuring reproducible and reliable results.

Introduction: The Significance of this compound

This compound is a stilbenoid derivative characterized by a central benzene ring substituted at the 1 and 4 positions with cyanostyryl groups. This extended π-conjugated system is responsible for its notable photophysical properties, including strong fluorescence, making it a candidate for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as a component in advanced materials. In the realm of drug development, the rigid, planar structure of BCSB can serve as a scaffold for the design of novel therapeutic agents.

The successful application and study of BCSB are contingent on its ability to be dissolved and manipulated in solution. Whether for synthesis, purification, thin-film deposition, or formulation, understanding its solubility is a critical first step. This guide aims to provide a foundational understanding of BCSB's solubility profile and the tools to quantitatively assess it.

The Molecular Architecture of BCSB and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the cornerstone of predicting solubility.

This compound is a largely non-polar molecule. Its structure is dominated by aromatic rings and carbon-carbon double bonds, which are non-polar in nature. The presence of two nitrile (-C≡N) groups introduces a degree of polarity due to the electronegativity difference between carbon and nitrogen. However, the symmetrical arrangement of these polar groups on the molecule can lead to a cancellation of their dipole moments, resulting in a low overall molecular polarity.

This structural analysis leads to a key prediction: BCSB will be most soluble in non-polar or moderately polar aprotic organic solvents. Solvents that can engage in van der Waals forces and π-π stacking interactions with the aromatic rings of BCSB are likely to be effective. Conversely, its solubility in highly polar, protic solvents like water is expected to be extremely low.

Diagram: Molecular Structure and Polarity of this compound

Caption: Molecular structure of BCSB highlighting its non-polar core and terminal polar nitrile groups.

Qualitative Solubility Profile of BCSB

While a comprehensive quantitative dataset is lacking, a qualitative understanding of BCSB's solubility can be pieced together from various sources in the scientific literature.

-

General Statements: Chemical suppliers often describe this compound as being "soluble in most organic solvents".[1] This general statement aligns with the expectation for a largely non-polar organic molecule.

-

Synthesis and Purification: The synthesis of BCSB and related compounds frequently employs solvents such as tetrahydrofuran (THF) and involves workup steps with dichloromethane .[2] Recrystallization, a purification technique that relies on differential solubility at varying temperatures, is often performed using N,N-dimethylformamide (DMF) .[2] This indicates that BCSB has appreciable solubility in these solvents, particularly at elevated temperatures in the case of DMF.

-

Analogous Compounds: The parent compound, stilbene, is known to be soluble in non-polar solvents like hexane, toluene, and chloroform .[3] Structurally similar oligo(p-phenylenevinylene) derivatives also exhibit good solubility in common organic solvents such as toluene, THF, and chloroform .[4] A related isomer, 1,4-Bis(2-cyanostyryl)benzene, is reported to be slightly soluble in dimethyl sulfoxide (DMSO) , especially with heating.[5][6]

-

Insoluble in Polar Solvents: As predicted, BCSB is sparingly soluble in water.[7] The water solubility of the 2-cyanostyryl isomer has been reported as extremely low, at 24 µg/L at 25°C.[5][6]

Based on this information, a qualitative solubility spectrum can be inferred:

| Solvent Class | Examples | Expected Solubility of BCSB | Rationale |

| Non-polar Aromatic | Toluene, Benzene | High | Strong π-π stacking interactions between the solvent and the aromatic rings of BCSB. |

| Chlorinated | Dichloromethane, Chloroform | High | Good dispersion forces and ability to interact with the non-polar structure. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | Moderate polarity and ability to solvate the molecule without strong hydrogen bonding. |

| Polar Aprotic | DMF, DMSO | Moderate (Increases with Heat) | Higher polarity can interact with the nitrile groups. Heating is likely required to overcome crystal lattice energy. |

| Non-polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Primarily dispersion forces; may be less effective at disrupting the crystal packing of the large, rigid molecule. |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | BCSB cannot effectively disrupt the strong hydrogen bonding network of these solvents. |

Experimental Protocol for Quantitative Solubility Determination

For research and development purposes, a precise, quantitative measure of solubility is often required. The following section provides a detailed, step-by-step methodology based on the widely accepted isothermal shake-flask method.

Principle

An excess of the solid solute (BCSB) is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

-

Preparation: Add an excess amount of BCSB to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.

-

Sample Collection: Carefully draw a known volume of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification:

-

UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at the λmax of BCSB. Calculate the concentration using a pre-established calibration curve.

-

HPLC: Inject a known volume of the diluted solution into an HPLC system. Determine the concentration by comparing the peak area to a calibration curve.

-

-

Calculation: Calculate the solubility in units such as g/L or mol/L, taking into account the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow for determining the solubility of BCSB.

Conclusion and Future Perspectives

This compound is a molecule of significant interest with a solubility profile that favors non-polar and moderately polar aprotic organic solvents. While precise, publicly available quantitative data is sparse, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. For applications requiring exact solubility values, the standardized experimental protocol provided in this guide offers a reliable and reproducible method.

As the applications of BCSB and its derivatives continue to expand, it is anticipated that a more comprehensive body of quantitative solubility data will be generated and published. This will further aid in the rational design of experiments, formulations, and materials, unlocking the full potential of this versatile fluorescent compound.

References

- 1. chem.ws [chem.ws]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 13001-39-3,1,4-Bis(2-cyanostyryl)benzene | lookchem [lookchem.com]

- 6. 1,4-Bis(2-cyanostyryl)benzene CAS#: 13001-39-3 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Theoretical Modeling of the Electronic Properties of 1,4-Bis(4-Cyanostyryl)Benzene

Foreword: Bridging Theory and Application in Molecular Electronics

Welcome to this comprehensive technical guide on the theoretical modeling of the electronic properties of 1,4-Bis(4-Cyanostyryl)Benzene (BCSB). As researchers, scientists, and professionals in drug development and materials science, our collective goal is to understand and predict the behavior of molecules to engineer novel solutions. BCSB, a member of the oligo(p-phenylenevinylene) (OPV) family, stands as a promising candidate for various applications in organic electronics due to its unique photophysical characteristics. This guide is designed to provide you with a robust framework for investigating these properties from a computational standpoint, blending theoretical rigor with practical, field-proven insights. We will delve into not just the "how" but, more importantly, the "why" behind the computational choices we make, ensuring a self-validating and scientifically sound approach to your research.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound characterized by a central benzene ring linked to two cyanostyryl groups at the para positions.[1] This structure results in an extended π-conjugated system, which is the primary determinant of its electronic and optical properties. The presence of the electron-withdrawing cyano (-CN) groups significantly influences the molecule's electronic behavior, often leading to interesting phenomena such as intramolecular charge transfer (ICT).[2] Such molecules are of great interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1][3]

A thorough understanding of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the nature of electronic transitions, is paramount for the rational design of new materials with tailored properties. Theoretical modeling provides a powerful and cost-effective means to gain these insights before embarking on potentially complex and time-consuming synthetic efforts.

The Theoretical Framework: Choosing the Right Tools for the Job

The selection of an appropriate theoretical methodology is the cornerstone of any computational chemistry study. For molecules like BCSB, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the workhorses for their excellent balance of accuracy and computational cost.

Density Functional Theory (DFT) for Ground State Properties

DFT is employed to determine the optimized geometry and the ground-state electronic structure of the molecule. The choice of the density functional is a critical decision that directly impacts the accuracy of the results.

-

Hybrid Functionals: For organic conjugated systems, hybrid functionals that mix a portion of Hartree-Fock (HF) exchange with a DFT exchange-correlation functional often provide superior results. The B3LYP functional is a widely used and well-benchmarked choice for a broad range of organic molecules.[4][5]

-

Range-Separated Functionals: For systems where charge transfer excitations are significant, range-separated functionals like CAM-B3LYP can offer improved accuracy.

-

M06 Family of Functionals: The M06 family of functionals (M06, M06-2X, M06-HF) has also shown promise for non-covalent interactions and thermochemistry, and their performance for electronic properties of OPVs is worth considering.[2]

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic absorption and emission properties, we turn to TD-DFT. This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the subsequent relaxation to excited state geometries, which is crucial for understanding fluorescence.

The choice of functional in TD-DFT is just as critical as in the ground-state calculations. It is generally recommended to use the same functional for both the ground-state geometry optimization and the excited-state calculations to ensure consistency.

The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. A larger and more flexible basis set will generally yield more accurate results, but at a higher computational cost.

-

Pople-style Basis Sets: The 6-31G(d) basis set is a good starting point for geometry optimizations, offering a reasonable compromise between accuracy and computational expense. For more accurate energy calculations, it is advisable to move to a larger basis set, such as 6-311+G(d,p), which includes diffuse functions (+) to better describe the spatial extent of the electron density and polarization functions on all atoms (d,p).

A Step-by-Step Computational Protocol

This section outlines a detailed, self-validating workflow for the theoretical modeling of the electronic properties of BCSB.

Step 1: Molecular Structure Generation and Initial Optimization

-

Construct the 3D structure of this compound. This can be done using any molecular building software. Ensure the correct stereochemistry (E,E or trans,trans isomer) is set for the vinylene linkages, as this is the thermodynamically more stable form.

-

Perform an initial geometry optimization using a lower level of theory. A semi-empirical method like AM1 can be used for a quick initial optimization to remove any steric clashes.

Step 2: Ground State Geometry Optimization with DFT

-

Set up the DFT calculation. Choose a suitable hybrid functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

-

Perform a full geometry optimization. This will find the minimum energy structure of the molecule in its ground electronic state.

-

Verify the optimized geometry. Perform a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Step 3: Calculation of Ground State Electronic Properties

-

Perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic properties.

-

Analyze the molecular orbitals. Visualize the HOMO and LUMO to understand the distribution of electron density in the frontier orbitals. This will provide insights into the regions of the molecule involved in electronic transitions.

-

Calculate the HOMO-LUMO energy gap. This provides a first approximation of the electronic excitation energy.

Step 4: Calculation of Excited State Properties with TD-DFT

-

Set up the TD-DFT calculation. Use the optimized ground-state geometry and the same functional and larger basis set as in the single-point energy calculation.

-

Calculate the vertical excitation energies and oscillator strengths. This will generate a theoretical absorption spectrum. The oscillator strength is a measure of the probability of a particular electronic transition.

-

Identify the nature of the electronic transitions. Analyze the contributions of the molecular orbitals to the calculated excited states. The primary electronic transition of interest will likely be the HOMO to LUMO transition.

Step 5: Modeling Emission Properties (Fluorescence)

-

Optimize the geometry of the first excited state (S1). This is done using TD-DFT.

-

Perform a frequency calculation on the optimized S1 geometry. This is to confirm that it is a true minimum on the excited-state potential energy surface.

-

Perform a single-point TD-DFT calculation at the S1 geometry. This will give the energy of the emitted photon (fluorescence energy).

Data Analysis and Interpretation: From Numbers to Insights

The output of these calculations will be a wealth of quantitative data. The key to a successful study is the ability to interpret this data in a chemically meaningful way.

Tabulation of Key Electronic Properties

| Property | Calculated Value |

| Ground State Energy (Hartree) | Value from calculation |

| HOMO Energy (eV) | Value from calculation |

| LUMO Energy (eV) | Value from calculation |

| HOMO-LUMO Gap (eV) | Value from calculation |

| First Excitation Energy (eV) | Value from calculation |

| Wavelength of Max. Absorption (nm) | Value from calculation |

| Oscillator Strength | Value from calculation |

| Emission Energy (eV) | Value from calculation |

| Wavelength of Emission (nm) | Value from calculation |

Visualizing Molecular Orbitals and Electronic Transitions

Visualizing the frontier molecular orbitals is crucial for understanding the electronic behavior of BCSB. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. In BCSB, the extended π-system will be the primary contributor to both the HOMO and LUMO. The cyano groups, being electron-withdrawing, are expected to have a significant influence on the LUMO.

The dominant electronic transition in the absorption spectrum will likely be the HOMO -> LUMO transition, which corresponds to a π -> π* excitation. The nature of this transition can be further characterized as having intramolecular charge transfer (ICT) character, where electron density moves from the central part of the molecule to the cyano-substituted peripheries upon excitation.

Benchmarking Against Experimental Data: The Reality Check

Theoretical models, no matter how sophisticated, must be validated against experimental reality. For BCSB and related compounds, the primary experimental data for comparison are the UV-Vis absorption and fluorescence emission spectra.

Visualizations and Workflows

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Computational Workflow for Electronic Properties

Caption: A typical workflow for the theoretical modeling of electronic properties.

Jablonski Diagram Illustrating Photophysical Processes

Caption: A simplified Jablonski diagram showing key photophysical processes.

Conclusion: The Power of Predictive Modeling

This technical guide has provided a comprehensive framework for the theoretical modeling of the electronic properties of this compound. By following the outlined protocols and understanding the rationale behind the choice of computational methods, researchers can gain valuable insights into the behavior of this and other similar molecules. Theoretical modeling is not merely a tool for generating data; it is a powerful approach for developing a deeper understanding of molecular structure-property relationships, guiding experimental efforts, and accelerating the discovery of new materials with tailored functionalities. The synergy between computational prediction and experimental validation is the key to unlocking the full potential of molecular science.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,4-Bis(4-Cyanostyryl)Benzene

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the crystal structure analysis of 1,4-Bis(4-Cyanostyryl)Benzene, a molecule of significant interest in the field of organic electronics and materials science due to its photoluminescent properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of synthesis, single-crystal growth, X-ray diffraction analysis, and the interpretation of crystallographic data. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will leverage data from its isomer, 1,4-Bis(2-cyanostyryl)benzene, to illustrate the analytical process and provide a framework for the analysis of the title compound.

Introduction: The Significance of this compound

This compound is a conjugated organic molecule characterized by a central benzene ring linked to two cyanostyryl moieties at the para positions. This extended π-system is responsible for its notable photophysical properties, including fluorescence, making it a promising candidate for applications in organic light-emitting diodes (OLEDs), optical brighteners, and fluorescent probes. The performance of such materials in the solid state is intrinsically linked to their crystal packing and intermolecular interactions. Therefore, a thorough understanding of the crystal structure is paramount for optimizing its properties and designing new materials with enhanced functionalities.

The crystal structure provides a precise map of the atomic arrangement within the crystalline lattice, revealing crucial information about molecular conformation, intermolecular distances, and the nature of non-covalent interactions such as π-π stacking and hydrogen bonding. These factors collectively govern the material's bulk properties, including its thermal stability, mechanical strength, and, most importantly, its photoluminescence efficiency and emission characteristics.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the condensation of a phosphonate ester with an aldehyde to form an alkene with high stereoselectivity for the E-isomer.

A plausible synthetic route involves the reaction of terephthalaldehyde with two equivalents of the ylide generated from (4-cyanobenzyl)phosphonic acid diethyl ester in the presence of a strong base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF).[2]

Detailed Protocol for Horner-Wadsworth-Emmons Synthesis:

-

Preparation of the Phosphonate Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (4-cyanobenzyl)phosphonic acid diethyl ester (2.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (2.1 equivalents) portion-wise to the stirred solution. The formation of the ylide is often indicated by a color change.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Condensation Reaction: In a separate flask, dissolve terephthalaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., dimethylformamide) or by column chromatography on silica gel to yield pure this compound.[2]

Diagram of the Horner-Wadsworth-Emmons Synthesis Workflow:

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For molecules like this compound, several techniques can be employed. A particularly effective method for such organic compounds is vapor diffusion .

Recent research on the formation of heterostructures involving this compound (referred to as o-MSB) has utilized a vapor-phase diffusion method for crystal growth. This suggests that the compound has sufficient volatility to be amenable to this technique.

Detailed Protocol for Vapor Diffusion Crystal Growth:

-

Solvent Selection: Identify a solvent in which this compound is moderately soluble and an anti-solvent in which it is poorly soluble. The anti-solvent should be more volatile than the solvent.

-

Sample Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a small, open vial.

-

Vapor Diffusion Chamber: Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a wide-mouthed jar with a screw cap).

-

Add a small amount of the anti-solvent to the bottom of the larger container, ensuring it does not directly contact the solution in the inner vial.

-

Crystal Growth: Seal the outer container and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Over time, the more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing slow crystallization.

-

Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

Diagram of the Vapor Diffusion Crystal Growth Workflow:

Caption: Workflow for single crystal growth by the vapor diffusion method.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, its three-dimensional atomic structure can be determined using SC-XRD. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice.

Experimental Protocol for SC-XRD Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head using a suitable cryo-protectant oil.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations. Modern diffractometers use CCD or CMOS detectors for efficient data acquisition. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential crystal degradation.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted beams.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters.

Interpretation of Crystallographic Data: A Case Study of an Isomer

Table 1: Illustrative Crystallographic Data for an Isomer (1,4-Bis(2-cyanostyryl)benzene)

| Parameter | Value (Example) |

| Chemical Formula | C₂₄H₁₆N₂ |

| Formula Weight | 332.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4689 (12) |

| b (Å) | 16.615 (3) |

| c (Å) | 7.3917 (12) |

| α (°) | 90 |

| β (°) | 108.824 (3) |

| γ (°) | 90 |

| Volume (ų) | 868.2 (2) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.424 |

Note: The data presented here is for a related compound, 1,4-bis(4-nitrostyryl)benzene[4], and is used for illustrative purposes to demonstrate the type of information obtained from a crystal structure determination.

Molecular Conformation and Geometry

The refined crystal structure provides precise bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state. For conjugated systems like this compound, key parameters to analyze include the planarity of the molecule and the torsion angles between the central benzene ring and the cyanostyryl arms. Deviations from planarity can significantly impact the electronic properties and, consequently, the photoluminescence.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a variety of intermolecular interactions. These interactions can be visualized and quantified to understand the forces that hold the crystal together.

Key Intermolecular Interactions to Analyze:

-

π-π Stacking: The face-to-face or offset stacking of the aromatic rings is a common feature in the crystal structures of conjugated molecules. The centroid-to-centroid distance and the slip angle between stacked rings are important parameters to quantify this interaction.

-

C-H···π Interactions: The interaction between a C-H bond and the electron-rich π-system of an aromatic ring is another significant stabilizing force.

-

C-H···N Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, leading to C-H···N interactions that can influence the crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is colored according to the nature and proximity of intermolecular contacts.

Protocol for Hirshfeld Surface Analysis:

-

Input Data: A Crystallographic Information File (CIF) containing the refined crystal structure is required.

-

Software: Specialized software, such as CrystalExplorer, is used to generate and analyze the Hirshfeld surfaces.

-

Surface Generation: The software calculates the Hirshfeld surface for the molecule of interest.

-

Property Mapping: The surface can be mapped with various properties, most commonly dnorm, which is a normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts, showing the distribution of contact distances and the percentage contribution of different types of interactions to the overall crystal packing.

Diagram of the Hirshfeld Surface Analysis Workflow:

Caption: Workflow for Hirshfeld surface analysis of a crystal structure.

Structure-Property Relationships: The Link Between Crystal Structure and Photoluminescence

The solid-state photoluminescence of this compound is highly dependent on its crystal structure. Strong intermolecular interactions, such as extensive π-π stacking, can lead to the formation of aggregates or excimers, which often exhibit red-shifted and broader emission spectra compared to the isolated molecule in solution.

By analyzing the crystal packing, one can rationalize the observed photophysical properties. For instance, a herringbone packing motif, where the molecules are arranged in a way that minimizes π-π overlap, may lead to higher fluorescence quantum yields in the solid state by suppressing non-radiative decay pathways associated with strong intermolecular coupling. Conversely, a co-facial π-stacking arrangement can promote excimer formation and lead to different emission characteristics.

Conclusion and Future Outlook

The crystal structure analysis of this compound is a critical endeavor for advancing its application in materials science. This technical guide has outlined the essential steps, from synthesis and single-crystal growth to the detailed analysis of crystallographic data. While the specific crystal structure of the title compound remains to be definitively reported in the public domain, the methodologies and analytical frameworks presented here provide a robust roadmap for its characterization.

Future work should focus on obtaining high-quality single crystals of this compound and determining its crystal structure. This will enable a detailed investigation of its intermolecular interactions through Hirshfeld surface analysis and provide a solid foundation for understanding its structure-property relationships. Such knowledge is invaluable for the rational design of new organic functional materials with tailored photophysical and electronic properties.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | C24H16N2 | CID 6437806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Bis(4-nitrostyryl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Photoluminescence Quantum Yield of 1,4-Bis(4-Cyanostyryl)Benzene: A Senior Application Scientist's In-Depth Guide

Introduction: The Significance of Quantum Yield in Advanced Material Science

In the realm of photophysics and material science, the photoluminescence quantum yield (Φ) stands as a critical parameter defining the efficiency of a material's ability to convert absorbed light into emitted light.[1] For novel organic fluorophores like 1,4-Bis(4-Cyanostyryl)Benzene (CSB), a compound noted for its applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe, an accurate determination of its quantum yield is paramount for evaluating its performance and potential in various applications.[2] This guide provides a comprehensive, technically-grounded protocol for the determination of the relative photoluminescence quantum yield of CSB in solution, tailored for researchers, scientists, and professionals in drug development and material science.

Core Principle: The Relative Method for Quantum Yield Determination

The determination of the absolute quantum yield can be a complex process requiring specialized instrumentation like an integrating sphere.[3] A more accessible and widely adopted approach is the relative method, which involves comparing the fluorescence of the sample under investigation to a well-characterized fluorescent standard with a known quantum yield.[4][5] The fundamental principle lies in the assumption that if the standard and the sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[6] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The relationship is expressed by the following equation:

ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)

Where:

-

ΦX is the quantum yield of the unknown sample.

-

ΦS is the quantum yield of the standard.

-

IX and IS are the integrated fluorescence intensities of the sample and the standard, respectively.

-

AX and AS are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

nX and nS are the refractive indices of the solvents used for the sample and the standard, respectively.

Experimental Workflow: A Step-by-Step Guide

This protocol outlines a robust and self-validating methodology for the accurate determination of the quantum yield of this compound.

Diagrammatic Overview of the Experimental Workflow

Caption: Experimental workflow for relative quantum yield determination.

Selection of an Appropriate Standard

The choice of a suitable standard is a critical step that significantly influences the accuracy of the result.[7] The ideal standard should exhibit spectral properties that overlap with the sample. This compound is a blue-emitting fluorophore. Quinine sulfate, dissolved in 0.1 M sulfuric acid, is a well-established and widely used fluorescent standard in this spectral region.[8]

Key Considerations for Standard Selection:

-

Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range as the sample to minimize wavelength-dependent instrumental errors.

-

Known Quantum Yield: The quantum yield of the standard in the chosen solvent must be accurately known and well-documented in the literature.

-

Photochemical Stability: The standard should be photochemically stable under the experimental conditions.

Chosen Standard: Quinine sulfate in 0.1 M H2SO4 (Φ = 0.546).[9]

Preparation of Solutions

To mitigate the inner filter effect, where the emitted fluorescence is reabsorbed by other molecules in the solution, it is crucial to work with dilute solutions.[5] A common practice is to keep the absorbance of the solutions below 0.1 at the excitation wavelength.

Protocol:

-

Solvent Selection: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.

-

Stock Solutions: Prepare stock solutions of both this compound and quinine sulfate in their respective solvents.

-

Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.

Spectroscopic Measurements

Accurate and consistent measurements are the bedrock of reliable quantum yield determination.

a. Absorbance Measurements:

-

Use a calibrated UV-Vis spectrophotometer.

-

Record the absorbance spectra for all prepared solutions of the sample and the standard.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

b. Fluorescence Measurements:

-

Use a calibrated spectrofluorometer.

-

Set the excitation and emission slit widths to be identical for all measurements.

-

Choose an excitation wavelength where both the sample and the standard exhibit significant absorption, and that is sufficiently separated from the emission band to avoid scattered light interference.

-

Record the fluorescence emission spectra for all prepared solutions of the sample and the standard, ensuring the same excitation wavelength is used throughout.

-

Record the emission spectrum of the solvent blank for background correction.

Data Analysis and Calculation: From Raw Data to Quantum Yield

Data Processing

-

Background Subtraction: Subtract the solvent blank's emission spectrum from the emission spectra of the sample and the standard.

-

Integration of Fluorescence Intensity: Numerically integrate the area under the corrected emission spectra for both the sample and the standard. This integrated intensity (I) is a measure of the total number of photons emitted.

The Comparative Method (Williams et al.)

For enhanced accuracy, the comparative method involves plotting the integrated fluorescence intensity versus the absorbance for the series of dilutions of both the sample and the standard.[4] This approach provides a more robust determination than a single-point measurement.

Procedure:

-

For both the sample and the standard, plot the integrated fluorescence intensity (I) on the y-axis against the absorbance (A) at the excitation wavelength on the x-axis.

-

Perform a linear regression for both datasets. The resulting slope (Gradient) is proportional to the quantum yield.

-

The quantum yield of the unknown sample (ΦX) can then be calculated using the following equation:

ΦX = ΦS * (GradientX / GradientS) * (nX2 / nS2)

Diagram of the Data Analysis Logic

Caption: Logical flow of data analysis for quantum yield calculation.

Quantitative Data Summary

| Parameter | This compound (Sample) | Quinine Sulfate (Standard) |

| Solvent | To be determined based on solubility (e.g., Toluene) | 0.1 M H2SO4 |

| Refractive Index (n) | nX | nS (1.33) |

| Known Quantum Yield (Φ) | To be determined | 0.546[9] |

| Excitation Wavelength (λex) | Common wavelength with standard | Common wavelength with sample |

| Absorbance Range | 0.02 - 0.1 | 0.02 - 0.1 |

Conclusion: Ensuring Trustworthiness and Authoritative Grounding

The protocol described herein provides a self-validating system for the determination of the photoluminescence quantum yield of this compound. By employing a well-characterized standard, working with dilute solutions to minimize artifacts, and utilizing a comparative analysis of a series of concentrations, the accuracy and reliability of the measurement are significantly enhanced. The causality behind each experimental choice, from standard selection to data analysis, is rooted in fundamental photophysical principles to ensure the scientific integrity of the results. Adherence to this guide will enable researchers to generate high-quality, reproducible quantum yield data, which is essential for the advancement of materials science and related fields.

References

- 1. Aggregation-enhanced two-photon absorption and up-converted fluorescence of quadrupolar 1,4-bis(cyanostyryl)benzene derivatives showing solvatochromic fluorescence - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. static.horiba.com [static.horiba.com]

- 5. iss.com [iss.com]

- 6. researchgate.net [researchgate.net]

- 7. publications.iupac.org [publications.iupac.org]

- 8. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]

- 9. Quinine sulfate [omlc.org]

Spectroscopic Analysis of 1,4-Bis(4-Cyanostyryl)Benzene: A Technical Guide for Advanced Research

Introduction: Unveiling the Photonic Potential of a Symmetrical Fluorophore

1,4-Bis(4-Cyanostyryl)Benzene (BCSB) is a symmetrically substituted, quadrupolar chromophore belonging to the distyrylbenzene family of organic luminophores. Its molecular architecture, characterized by a central phenylene ring linked to two cyanostyryl arms, gives rise to a highly conjugated π-electron system. This extended conjugation is the cornerstone of its remarkable photophysical properties, including strong fluorescence and significant two-photon absorption cross-sections, making it a molecule of considerable interest in materials science, organic electronics, and biophotonics.[1][2] This technical guide provides an in-depth exploration of the spectroscopic analysis of BCSB, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization and application.

The core principle behind the spectroscopic behavior of BCSB lies in the intramolecular charge transfer (ICT) characteristics of its cyanostyryl moieties. The cyano group (-CN) acts as an electron-withdrawing group, while the styrylbenzene backbone serves as the π-electron bridge. Upon photoexcitation, a redistribution of electron density occurs, leading to a more polar excited state. This phenomenon is central to its solvatochromic behavior and dictates its performance in various applications.

I. Synthesis and Structural Elucidation: The Foundation of Spectroscopic Analysis

A robust understanding of the synthesis and structural integrity of BCSB is paramount before embarking on detailed spectroscopic analysis. The most common synthetic route to BCSB is the Wittig or Horner-Wadsworth-Emmons reaction, which involves the condensation of terephthalaldehyde with a phosphonium salt or phosphonate ester of 4-cyanobenzyl.[3]

The purity and isomeric form of the synthesized BCSB are critical for obtaining reproducible spectroscopic data. The trans,trans-isomer is typically the most stable and desired product due to its planar conformation, which maximizes π-conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is an indispensable tool for confirming the chemical structure and isomeric purity of BCSB. Due to the symmetrical nature of the molecule, the NMR spectra are relatively simple and informative.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum of BCSB is expected to show distinct signals for the aromatic and vinylic protons. Based on the analysis of similar cyanostyrylbenzene derivatives, the following assignments can be anticipated:

-

Vinylic Protons: Two doublets in the downfield region (typically δ 7.0-8.0 ppm) corresponding to the protons of the vinylene bridges (-CH=CH-). The large coupling constant (J ≈ 16 Hz) is characteristic of a trans-configuration.

-

Aromatic Protons:

-

A singlet for the four equivalent protons on the central benzene ring.

-

Two doublets for the eight protons on the two terminal cyanophenyl rings, appearing as an AA'BB' system.

-

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide further confirmation of the molecular structure, with distinct signals for the nitrile carbon, the vinylic carbons, and the various aromatic carbons.

II. Unraveling the Photophysical Behavior: UV-Visible Absorption and Fluorescence Spectroscopy

The interaction of BCSB with light is at the heart of its utility. UV-Visible and fluorescence spectroscopy provide a window into its electronic transitions and de-excitation pathways.

UV-Visible Absorption Spectroscopy: Probing Electronic Excitations

The UV-Vis absorption spectrum of BCSB is characterized by an intense, broad absorption band in the near-UV to blue region of the electromagnetic spectrum. This absorption corresponds to the π-π* electronic transition of the conjugated system.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of BCSB in a high-purity spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, or dimethylformamide) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of each BCSB solution from approximately 300 nm to 500 nm.

-

Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).

-

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Interpreting the Data: The Influence of Solvent Polarity (Solvatochromism)

BCSB and its derivatives often exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent.[4][5] In nonpolar solvents, the absorption spectrum typically shows well-resolved vibronic structures. As the solvent polarity increases, these fine structures may broaden, and a slight bathochromic (red) shift in λmax may be observed due to the stabilization of the more polar excited state.

Fluorescence Spectroscopy: The Radiative De-excitation Pathway

Upon absorption of a photon, the excited BCSB molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference being the Stokes shift.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Record the emission spectrum by exciting the sample at its λmax of absorption. The emission is typically observed in the blue to green region of the spectrum.

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelength. The excitation spectrum should ideally match the absorption spectrum.

-

-

Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (λem - λmax).

Fluorescence Quantum Yield (ΦF): A Measure of Emission Efficiency

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The relative method, using a well-characterized fluorescent standard, is commonly employed.[6][7]

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to BCSB (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Measurement:

-

Prepare solutions of the standard and BCSB in the same solvent (if possible) with closely matched absorbances at the same excitation wavelength (absorbance < 0.1).

-

Record the fluorescence emission spectrum of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

| Photophysical Property | Expected Range/Value | Significance |

| λmax (Absorption) | 380 - 420 nm | Corresponds to the π-π* transition energy. |

| λem (Emission) | 430 - 500 nm | Wavelength of emitted light, determines the color. |

| Stokes Shift | 50 - 80 nm | Energy loss between absorption and emission. |

| Fluorescence Quantum Yield (ΦF) | Can be high in nonpolar solvents | Efficiency of light emission. |

III. Vibrational Spectroscopy: Probing Molecular Fingerprints

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a unique structural fingerprint.

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy is particularly well-suited for analyzing the non-polar bonds and symmetric vibrations present in BCSB's conjugated backbone.

Expected Raman Spectral Features:

The Raman spectrum of BCSB is expected to be dominated by bands arising from the stretching and bending vibrations of the aromatic rings and the vinylene double bonds. Key expected bands include:

-

C≡N Stretch: A strong, sharp band around 2220 cm⁻¹, characteristic of the nitrile group.

-

C=C Stretch (Vinylene): A strong band in the region of 1620-1650 cm⁻¹, indicative of the trans-vinylene linkage.

-

Aromatic Ring Vibrations: Several bands in the 1580-1610 cm⁻¹ and 990-1010 cm⁻¹ regions, corresponding to the C-C stretching modes of the benzene rings.[8]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid powder or in solution. For solid-state analysis, a small amount of the crystalline powder is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector is used.

-

Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed. An appropriate laser power and acquisition time should be chosen to obtain a good signal-to-noise ratio without causing sample degradation.

-

Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify the characteristic vibrational modes.

IV. Integrated Spectroscopic Workflow and Data Interpretation

A comprehensive understanding of BCSB requires an integrated approach to its spectroscopic analysis. The data from different techniques should be correlated to build a complete picture of its structure-property relationships.

V. Applications in Advanced Research and Development

The unique spectroscopic properties of BCSB and its derivatives make them valuable materials for a range of applications:

-

Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields in the solid state make them promising candidates for emissive layers in OLEDs.

-

Two-Photon Microscopy and Bio-imaging: The large two-photon absorption cross-section of related distyrylbenzene derivatives allows for deeper tissue penetration and reduced photodamage in biological imaging applications.[1]

-

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment (solvatochromism) can be exploited in the design of fluorescent probes for sensing applications.

Conclusion: A Versatile Fluorophore with a Bright Future

This compound stands out as a versatile and highly fluorescent organic molecule with significant potential in various scientific and technological fields. A thorough spectroscopic analysis, integrating NMR, UV-Vis, fluorescence, and Raman techniques, is essential for elucidating its structure-property relationships and unlocking its full potential. This guide provides a foundational framework for researchers to confidently characterize and utilize this promising fluorophore in their endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Bis(4-nitrostyryl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoprocesses in Derivatives of 1,4- and 1,3-Diazadistyryldibenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1,4-Bis(4-Cyanostyryl)Benzene via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,4-Bis(4-Cyanostyryl)Benzene and the Strategic Choice of the Wittig Reaction

This compound (BCSB) is a highly conjugated organic molecule belonging to the distyrylbenzene family. Its rigid structure, featuring a central benzene ring connected to two cyanostyryl moieties, imparts unique photophysical properties, making it a compound of significant interest in materials science and optoelectronics. These properties include strong fluorescence and potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. The cyano groups act as electron-withdrawing substituents, influencing the electronic and emissive characteristics of the molecule.

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds, offering a reliable and versatile method for the synthesis of alkenes from aldehydes or ketones. Its strategic advantage in the synthesis of BCSB lies in its ability to control the stereochemistry of the resulting double bonds, typically favoring the formation of the E (trans) isomer, which is often the desired configuration for maximizing conjugation and achieving optimal photophysical properties. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it an ideal choice for the construction of complex molecules like BCSB.

This guide provides a comprehensive overview of the synthesis of this compound via the Wittig reaction, detailing the underlying mechanism, a step-by-step experimental protocol, and methods for purification and characterization.

The Wittig Reaction: A Mechanistic Deep Dive

The Wittig reaction is a two-stage process that begins with the preparation of a phosphorus ylide (a Wittig reagent), followed by its reaction with a carbonyl compound. For the synthesis of BCSB, a bis-ylide is generated from a corresponding bis-phosphonium salt.

Part 1: Formation of the Bis-phosphonium Salt

The synthesis commences with the preparation of the key intermediate, 1,4-phenylenebis(methylene)bis(triphenylphosphonium) dibromide. This is achieved through a nucleophilic substitution reaction where triphenylphosphine, a good nucleophile, attacks the electrophilic benzylic carbons of 1,4-bis(bromomethyl)benzene.

Diagram 1: Synthesis of 1,4-Phenylenebis(methylene)bis(triphenylphosphonium) dibromide

Part 2: The Wittig Reaction Mechanism

The core of the synthesis is the Wittig reaction itself. The bis-phosphonium salt is treated with a strong base to deprotonate the carbon atoms adjacent to the positively charged phosphorus atoms, forming a highly reactive bis-ylide. This bis-ylide then acts as a nucleophile, attacking the carbonyl carbons of two equivalents of 4-cyanobenzaldehyde. This nucleophilic addition leads to the formation of a betaine intermediate, which subsequently cyclizes to form an oxaphosphetane. The driving force of the reaction is the decomposition of the unstable oxaphosphetane ring to form the desired alkene (BCSB) and triphenylphosphine oxide, a thermodynamically stable byproduct.

Diagram 2: The Wittig Reaction Mechanism for BCSB Synthesis

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 1,4-Bis(bromomethyl)benzene | 263.96 |

| Triphenylphosphine | 262.29 |

| 4-Cyanobenzaldehyde | 131.13 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 |

| Toluene | 92.14 |

| Anhydrous Dimethylformamide (DMF) | 73.09 |

| Dichloromethane (DCM) | 84.93 |

| Ethanol | 46.07 |

| Hexanes | - |

Procedure

Step 1: Synthesis of 1,4-Phenylenebis(methylene)bis(triphenylphosphonium) dibromide

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-bis(bromomethyl)benzene (1 equivalent) and triphenylphosphine (2.1 equivalents).

-

Add anhydrous toluene to the flask to create a suspension.

-

Heat the mixture to reflux with vigorous stirring for 24 hours. A white precipitate of the bis-phosphonium salt will form.

-

After cooling to room temperature, collect the white solid by vacuum filtration.

-

Wash the solid with cold toluene and then with hexanes to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure bis-phosphonium salt.

Step 2: Wittig Reaction for the Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1,4-phenylenebis(methylene)bis(triphenylphosphonium) dibromide (1 equivalent) in anhydrous DMF.

-

Cool the suspension in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents of a 60% dispersion in mineral oil) portion-wise to the stirred suspension. The formation of the ylide is indicated by a color change, typically to a deep orange or red.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Dissolve 4-cyanobenzaldehyde (2.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the ylide solution at room temperature.

-